(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
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Overview
Description
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO4S and a molecular weight of 228.69 g/mol . It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a dioxane ring substituted with a methanesulfonyl chloride group.
Preparation Methods
The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4-methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride can be compared with other similar compounds such as:
Methanesulfonyl chloride: A simpler compound with similar reactivity but without the dioxane ring.
Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride with applications in fluorine chemistry.
The uniqueness of this compound lies in its dioxane ring structure, which imparts specific properties and reactivity that are different from other sulfonyl chlorides.
Properties
IUPAC Name |
(6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPWFZMMEJJFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(O1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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